Diethyl 5-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-Diethyl 5-[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-amido]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyridazine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-amido]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized via the Gewald reaction, involving the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyridazine ring can be introduced through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and the cyclization step, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl 5-[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-amido]-3-methylthiophene-2,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving thiophene and pyridazine derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-diethyl 5-[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-amido]-3-methylthiophene-2,4-dicarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to participate in multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
2,4-Diethyl 5-[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-amido]-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of a thiophene ring with a pyridazine ring and various substituents. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H20ClN3O6S |
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Molecular Weight |
489.9 g/mol |
IUPAC Name |
diethyl 5-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C22H20ClN3O6S/c1-4-31-21(29)16-12(3)18(22(30)32-5-2)33-20(16)24-19(28)17-15(27)9-10-26(25-17)14-8-6-7-13(23)11-14/h6-11H,4-5H2,1-3H3,(H,24,28) |
InChI Key |
AENKGLINANSVIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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